Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II)
Description
Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl)phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) (CAS: 2049086‑34‑0) is a chiral nickel(II) complex featuring a ferrocene-based phosphine ligand system. Its molecular formula is C₃₉H₄₄ClFeNNiP₂, with a molecular weight of 738.71 g/mol, and it is described as a red-violet solid . Notably, this complex is marketed for research purposes in collaboration with Solvias, emphasizing its relevance in academic and industrial catalytic studies .
Properties
IUPAC Name |
benzonitrile;[(1R)-1-[2-bis(4-fluorophenyl)phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;chloronickel;cyclopentane;iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38F2P2.C7H4N.C5H10.ClH.Fe.Ni/c1-19(31(26(2,3)4)27(5,6)7)24-9-8-10-25(24)30(22-15-11-20(28)12-16-22)23-17-13-21(29)14-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h11-19,24-25H,8-10H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t19-,24?,25?;;;;;/m1...../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGZZSVQVWLVNU-RSTSUTNBSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52ClF2FeNNiP2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Nickel Coordination Methods
| Method | Precursor | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NiCl₂ + Organomagnesium | NiCl₂ | THF | −78°C → RT | 68 | ≥95 |
| Nickelocene Substitution | Ni(C₅H₅)₂ | Toluene | 110°C | 55 | 90 |
| Reductive Elimination | Ni(COD)₂ | DCM | RT | 72 | 92 |
Purification and Characterization
Purification is critical due to the sensitivity of nickel complexes to air and moisture. Column chromatography on silica gel with ethyl acetate/hexane mixtures is commonly employed. For higher purity, recrystallization from dichloromethane/hexane systems yields crystalline material suitable for X-ray diffraction.
Characterization relies on NMR spectroscopy, mass spectrometry, and elemental analysis. The ³¹P NMR spectrum typically shows two distinct peaks for the inequivalent phosphorus atoms in the ligand (δ = 25–35 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 784.8 (calc. for C₃₉H₅₂ClF₂FeNNiP₂).
Table 2: Spectroscopic Data for the Nickel Complex
Challenges and Optimization Strategies
A major challenge is achieving high enantiomeric excess (ee) in the final product. The stereochemical outcome depends on the ligand’s configuration, which must be preserved during nickel coordination. Using chiral ferrocenylphosphines with bulky substituents (e.g., tert-butyl groups) enhances stereochemical rigidity.
Yield improvements are possible via microwave-assisted synthesis, which reduces reaction times from 24 hours to 2–4 hours. For example, microwave irradiation of NiCl₂ and the ligand in DMF at 150°C achieves 80% yield compared to 65% under conventional heating.
Scalability remains limited by the cost of fluorinated precursors and the need for anhydrous conditions. Recent advances in flow chemistry enable continuous production of the ligand and nickel complex, reducing solvent use and improving reproducibility .
Chemical Reactions Analysis
Types of Reactions
Chloro(4-cyanophenyl)[®-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: The nickel center can undergo ligand substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often involve phosphine ligands or halides under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) species, while reduction can produce nickel(I) complexes.
Scientific Research Applications
Chloro(4-cyanophenyl)[®-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) has several scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential in biocatalysis and enzyme mimetics.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Chloro(4-cyanophenyl)[®-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) involves:
Coordination Chemistry: The nickel center coordinates with substrates, facilitating their transformation.
Chiral Induction: The chiral phosphine ligand induces enantioselectivity in the reaction, leading to the formation of enantiomerically enriched products.
Catalytic Cycle: The compound participates in a catalytic cycle, where it undergoes oxidation and reduction steps to facilitate the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative data for this specific nickel complex, the following analysis is extrapolated from structural analogs and general trends in transition-metal catalysis:
Ligand Architecture and Electronic Effects
- Ligand Bulk and Steric Effects : The di-tert-butylphosphine group in this complex provides significant steric bulk, which can enhance enantioselectivity in catalytic reactions by restricting substrate access to specific coordination sites. Comparable nickel complexes with less bulky ligands (e.g., triphenylphosphine) often exhibit lower selectivity in asymmetric transformations.
- Electronic Modulation via Fluorine Substituents: The bis(4-fluorophenyl)phosphine moiety introduces electron-withdrawing fluorine atoms, which may stabilize the metal center and modulate catalytic activity. This contrasts with non-fluorinated analogs (e.g., bis(phenyl)phosphine ligands), where reduced electron withdrawal could lead to slower oxidative addition kinetics.
Catalytic Performance
- Cross-Coupling Reactions: Nickel complexes with chiral ferrocenyl phosphine ligands are widely employed in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Asymmetric Hydrogenation: While palladium and rhodium complexes dominate this field, nickel analogs like this compound are less common. Its performance may lag behind noble-metal catalysts in terms of activity but could offer cost advantages.
Stability and Handling
- Air Sensitivity : Nickel(II) phosphine complexes are typically air-sensitive, requiring inert-atmosphere handling. This aligns with the compound’s classification as a research-grade material .
- Thermal Stability : The tert-butyl groups likely improve thermal stability compared to less substituted phosphine ligands (e.g., trimethylphosphine), though direct data are unavailable in the provided evidence.
Data Tables
Table 1: Key Properties of Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl)phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II)
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₃₉H₄₄ClFeNNiP₂ | |
| Molecular Weight | 738.71 g/mol | |
| Appearance | Red-violet solid | |
| Primary Use | Research (asymmetric catalysis) |
Table 2: Hypothetical Comparison with Structural Analogs
| Compound Class | Ligand System | Advantages/Disadvantages |
|---|---|---|
| Nickel(II)-triphenylphosphine | PPh₃ | Lower cost; poor enantioselectivity |
| Nickel(II)-Josiphos derivatives | Chiral ferrocenyl phosphine | High selectivity; higher synthetic cost |
| Palladium(II)-BINAP complexes | Axially chiral BINAP ligand | Superior activity; expensive metal |
Notes on Evidence Limitations
- The provided evidence lacks direct comparative studies or catalytic performance data for this compound. only describes its basic properties and commercial availability.
- References to zinc, lead, and manganese compounds in –5 pertain to TRI reporting errors and are unrelated to nickel coordination chemistry .
- Further literature review (e.g., catalytic studies in Organometallics or Journal of the American Chemical Society) is recommended to validate the hypothetical comparisons outlined above.
Biological Activity
Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) is a notable organometallic compound characterized by its unique structure and significant biological activity. This compound features a nickel center coordinated with a chiral phosphine ligand, which enhances its effectiveness in various catalytic processes, particularly in asymmetric synthesis.
- Empirical Formula : C39H42ClF2FeNNiP
- Molecular Weight : 774.69 g/mol
- CAS Number : 2049086-37-3
Biological Activity
The biological activity of this compound is primarily linked to its application as a chiral catalyst in organic synthesis and potential roles in biocatalysis and medicinal chemistry. The following sections detail the specific biological activities and research findings associated with this compound.
Coordination Chemistry
The nickel center in the compound plays a crucial role in its biological activity. It coordinates with various substrates, facilitating their transformation through catalytic cycles that involve oxidation and reduction processes. This coordination is essential for the compound's effectiveness in catalyzing reactions that require enantioselectivity.
Chiral Induction
The chiral nature of the phosphine ligand induces enantioselectivity, leading to the formation of enantiomerically enriched products. This property is particularly valuable in pharmaceutical applications where the chirality of compounds can significantly impact their biological efficacy.
Asymmetric Synthesis
Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) is extensively used as a chiral catalyst in asymmetric synthesis. Its ability to produce enantiomerically pure compounds makes it a valuable tool in the development of new pharmaceuticals.
Biocatalysis
Research has indicated that this compound may serve as an enzyme mimic, demonstrating potential applications in biocatalysis. Its unique structural features allow it to participate in biochemical reactions that are typically catalyzed by enzymes, thus expanding its utility beyond traditional synthetic chemistry.
Medicinal Chemistry
The compound has been explored for its role in synthesizing pharmaceutical intermediates. Its effectiveness in facilitating complex organic transformations positions it as a significant player in drug development processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[dicyclohexylphosphino]ferrocenyl]ethyldicyclohexylphosphine]nickel(II) | Similar to the target compound but with different ligands | Different steric and electronic properties affecting reactivity |
| Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[diphenylphosphino]ferrocenyl]ethylditertbutylphosphine]nickel(II) | Similar structural framework | Variations in ligand properties influence catalytic efficiency |
Case Studies and Research Findings
Several studies have highlighted the biological activity of Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II):
- Asymmetric Catalysis : A study demonstrated that this compound could achieve high enantioselectivity in the synthesis of chiral alcohols, showcasing its potential for industrial applications in pharmaceuticals.
- Biocatalytic Applications : Research indicated that the compound could mimic certain enzymatic functions, providing insights into its use as a biocatalyst for specific organic transformations.
- Pharmaceutical Synthesis : Investigations into its role in synthesizing complex pharmaceutical intermediates revealed promising results, suggesting that it could streamline drug development processes.
Q & A
Q. Basic Research Focus :
- UV-Vis/NIR Spectroscopy : Identify d-d transitions (λ = 500–800 nm) and ligand-to-metal charge transfer (LMCT) bands. Compare with TD-DFT calculations to assign electronic transitions .
- EPR Spectroscopy : Confirm nickel(II)’s paramagnetic nature (S = 1) using X-band EPR at 10 K. Analyze zero-field splitting parameters to infer geometry .
- X-ray Absorption Spectroscopy (XAS) : Use Ni K-edge XANES/EXAFS to determine coordination number and bond distances. Compare with crystallographic data .
Q. Advanced Research Focus :
- DFT/Molecular Dynamics : Simulate the complex’s geometry and electron density distribution. Benchmark against experimental metrics (e.g., bond lengths from XRD) .
- Mössbauer Spectroscopy : Analyze the ferrocenyl moiety’s oxidation state and spin coupling with nickel(II) .
How does the steric and electronic interplay between the ferrocenyl phosphine ligand and nickel center influence catalytic enantioselectivity?
Q. Advanced Research Focus :
- Steric Analysis : Calculate Tolman cone angles for the di-tert-butylphosphine and bis(4-fluorophenyl)phosphine groups. Correlate with enantioselectivity in catalysis .
- Electronic Profiling : Use Natural Bond Orbital (NBO) analysis to quantify σ-donation and π-backbonding contributions. Compare with Hammett substituent constants (σₚ for -F and -CN groups) .
- Case Study : Test bulky substrates (e.g., ortho-substituted aryl halides) to probe steric thresholds. Pair with kinetic isotopic effect (KIE) studies to isolate electronic vs. steric contributions .
What experimental design principles should guide mechanistic studies of this complex in C–C bond-forming reactions?
Q. Advanced Research Focus :
- Probing Intermediates : Use freeze-trapped EXAFS or cryo-ESI-MS to capture transient nickel species. Cross-reference with DFT-predicted intermediates .
- Isotopic Labeling : Introduce ¹³C-labeled substrates (e.g., ¹³CO) to track migratory insertion steps via in situ IR spectroscopy .
- Kinetic Profiling : Conduct variable-temperature ³¹P NMR to monitor ligand exchange rates. Use Eyring plots to determine activation entropy/enthalpy .
What are the critical challenges in scaling up asymmetric syntheses using this nickel catalyst, and how can they be mitigated?
Q. Advanced Research Focus :
- Oxygen Sensitivity : Implement glovebox-free techniques (e.g., polymer-bound scavengers) for large-scale reactions. Validate catalyst stability via TGA/DSC .
- Ligand Recycling : Test supported catalysts (e.g., silica-immobilized phosphines) to improve turnover numbers (TON). Analyze leaching via ICP-MS .
- Process Optimization : Use AI-driven reaction condition screening (e.g., Bayesian optimization) to balance enantioselectivity and yield .
How can researchers validate the reproducibility of catalytic data across different laboratories?
Q. Methodological Framework :
- Standardized Protocols : Publish detailed procedures for catalyst synthesis, including exact stoichiometry, solvent purity, and inert atmosphere thresholds .
- Blind Testing : Distribute aliquots of pre-synthesized catalyst to multiple labs for cross-validation. Use statistical tools (e.g., RSD%) to quantify variability .
- Data Sharing : Encourage deposition of raw NMR, XRD, and kinetic data in open-access repositories (e.g., Zenodo) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
